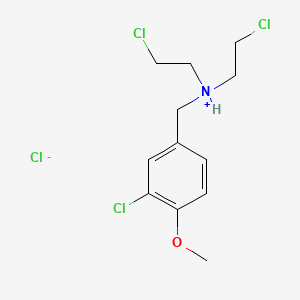
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamoyl group and a sulfonyl group attached to an L-ornithine backbone, making it a unique molecule with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-ornithine. The protected L-ornithine is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to therapeutic effects in disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~5~-carbamoyl-N~2~-[(4-methylphenyl)sulfonyl]-L-ornithine
- N~5~-carbamoyl-N~2~-[(4-bromophenyl)sulfonyl]-L-ornithine
- N~5~-carbamoyl-N~2~-[(4-fluorophenyl)sulfonyl]-L-ornithine
Uniqueness
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Propriétés
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S/c13-8-3-5-9(6-4-8)22(20,21)16-10(11(17)18)2-1-7-15-12(14)19/h3-6,10,16H,1-2,7H2,(H,17,18)(H3,14,15,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCNLMBRQJBFJW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CCCNC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CCCNC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8R)-7,8-Dimethyl-1-azaspiro[4.4]nonane (C2H2O4)](/img/structure/B7810558.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B7810561.png)

![Methyl 2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B7810590.png)
![ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE](/img/structure/B7810591.png)
acetate](/img/structure/B7810599.png)
acetate](/img/structure/B7810604.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B7810615.png)


![METHYL 2-({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B7810641.png)
![2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B7810649.png)
